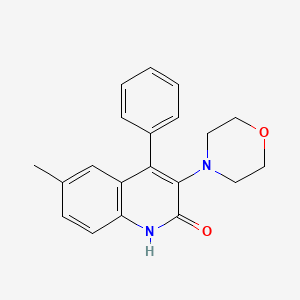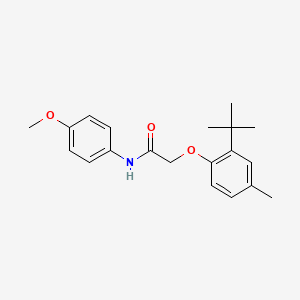
6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is typically synthesized through methods such as the Buchwald–Hartwig amination, starting from precursors like 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (morpholine and pyrrolidine), yielding 60–88% success rates. Another approach includes the synthesis of mixed-ligand complexes, showcasing the versatility of its synthetic routes (Bonacorso et al., 2018) (Buchtík et al., 2011).
Molecular Structure Analysis
Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on quinolinone derivatives, including 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone, provide insights into their molecular structure and potential biological interactions. These studies help in understanding the stability and charge delocalization of the molecule, offering a basis for further modifications and applications (Sarkar et al., 2021).
Chemical Reactions and Properties
This compound engages in various chemical reactions, demonstrating its versatility. For instance, its derivatives have been studied for their ability to interact with DNA, showcasing strong binding interactions that could be attributed to π-stacking and/or hydrogen-bonding interactions. Such properties are crucial for designing molecules with potential therapeutic applications (Bonacorso et al., 2018).
Physical Properties Analysis
The synthesis and characterization studies also touch upon the physical properties of 6-methyl-3-(4-morpholinyl)-4-phenyl-2(1H)-quinolinone derivatives. These include analyses of photophysical properties, which are in agreement with the aromatic structures of the heterocycle moieties, indicating intraligand and charge-transfer type transitions. Such analyses contribute to a deeper understanding of the compound's behavior under various conditions and its potential utility in applications requiring specific physical attributes (Bonacorso et al., 2018).
Propriétés
IUPAC Name |
6-methyl-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-8-17-16(13-14)18(15-5-3-2-4-6-15)19(20(23)21-17)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPCZTUJVYOVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)

![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5629042.png)
![N-{[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B5629048.png)


![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5629064.png)
![1-cyclopentyl-4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5629093.png)

![2-methyl-6-({3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}carbonyl)-4H-pyran-4-one](/img/structure/B5629107.png)

![rel-(3aR,6aR)-N,2-dimethyl-N-(3-quinolinylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5629119.png)
![2-benzyl-8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5629129.png)